N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzamide group linked to a phenyl ring, which is further substituted with a butylcarbamoyl and an aminosulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzenesulfonamide and butyl isocyanate.
Reaction Conditions: The reaction between 4-aminobenzenesulfonamide and butyl isocyanate is carried out under controlled conditions, typically in the presence of a suitable solvent like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the aminosulfonyl group can be replaced with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Wirkmechanismus
The mechanism of action of N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE can be compared with other similar compounds, such as:
N-({[4-(AMINOSULFONYL)PHENYL]AMINO}CARBONYL)-4-METHYLBENZENESULFONAMIDE: This compound also contains a benzenesulfonamide group and exhibits similar biological activities.
N- [4- (AMINOSULFONYL)PHENYL]-2-MERCAPTOBENZAMIDE: Another related compound with a similar structure and mechanism of action.
The uniqueness of N-{4-[(BUTYLCARBAMOYL)AMINOSULFONYL]PHENYL}BENZAMIDE lies in its specific substitution pattern and the presence of the butylcarbamoyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H21N3O4S |
---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-[4-(butylcarbamoylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H21N3O4S/c1-2-3-13-19-18(23)21-26(24,25)16-11-9-15(10-12-16)20-17(22)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,20,22)(H2,19,21,23) |
InChI-Schlüssel |
HHAQCLORXUAUPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.